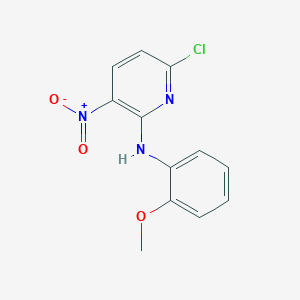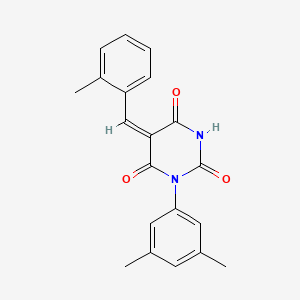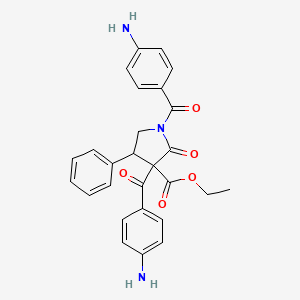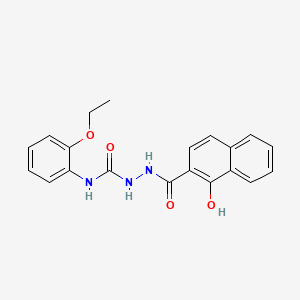![molecular formula C21H24N2O3S B5168860 (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as IMPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegeneration, this compound has been shown to protect against oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurodegeneration research, this compound has been shown to protect against oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo before it can be considered for clinical use.
Synthesemethoden
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-hydroxyethoxy)-5-isopropyltoluene. This intermediate is then reacted with thioacetic acid to form 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-5-isopropyltoluene. Finally, the benzimidazole ring is formed through a condensation reaction with o-phenylenediamine in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been studied for its potential to protect against neuronal damage and cognitive impairment.
Eigenschaften
IUPAC Name |
2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)16-9-8-15(3)12-19(16)26-10-11-27-21-22-17-6-4-5-7-18(17)23(21)13-20(24)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGBZKCGENOLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)


![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)

![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
![butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)



![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
